2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one
Description
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a brominated benzo[d][1,3]dioxin moiety and a methoxy group attached to the chromen-4-one core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-7-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-21-12-2-3-13-15(20)7-17(24-16(13)6-12)14-5-11(19)4-10-8-22-9-23-18(10)14/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYIOACWCWIMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC4=C3OCOC4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one typically involves the following steps:
Formation of Chromen-4-one Core: The chromen-4-one core is synthesized through cyclization reactions involving salicylic acids and acetylenic esters under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the chromen-4-one core and the methoxy group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the oxidation state of the chromen-4-one core.
Scientific Research Applications
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound may find applications in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one: This compound lacks the methoxy group present in 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one.
(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine: This compound contains an amine group instead of the chromen-4-one core.
Uniqueness
The presence of both the brominated benzo[d][1,3]dioxin moiety and the methoxy group in this compound imparts unique chemical and biological properties that distinguish it from similar compounds. These structural features may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one is a member of the chromone family, which has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.17 g/mol. The structure includes a brominated benzo[d][1,3]dioxin moiety and a methoxy-substituted chromone, which are key to its biological activity.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of chromones exhibit significant anti-cancer properties. In particular, the synthesized derivatives related to this compound have shown cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against several solid tumor cell lines, showing varying degrees of cytotoxicity. Notably, it significantly inhibited cell proliferation in breast and colon cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Moderate inhibition |
| HCT116 (Colon) | 10.5 | Strong inhibition |
| A549 (Lung) | 25.0 | Weak inhibition |
Anti-Inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages.
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. This suggests that the compound may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary results indicate some antimicrobial activity against specific bacterial strains:
- Bacterial Strains Tested : The compound displayed moderate activity against Staphylococcus aureus and Escherichia coli, although its efficacy was lower compared to standard antibiotics .
Case Studies
A notable case study involved the administration of this compound in an experimental model of cancer:
- Study Design : Mice implanted with human cancer cells were treated with varying doses of the compound.
- Results : Tumor growth was significantly inhibited in treated groups compared to controls, suggesting potent in vivo efficacy.
- Histological Analysis : Examination of tumor tissues revealed increased apoptosis and reduced proliferation markers in treated mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
